1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
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Overview
Description
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound characterized by its nitrophenyl group and multiple phenyl rings attached to a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridinium core The nitrophenyl group is introduced through nitration reactions, and the phenyl groups are added via electrophilic aromatic substitution reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of nitroso compounds and nitro derivatives.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted pyridinium compounds.
Scientific Research Applications
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activities and binding interactions.
Industry: The compound's unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is unique due to its complex structure and the presence of multiple phenyl rings. Similar compounds include:
1-(4-Nitrophenyl)piperazine: A compound with a similar nitrophenyl group but a different core structure.
4-Nitrophenol: A simpler compound with a nitrophenyl group but lacking the pyridinium and phenyl rings.
Properties
IUPAC Name |
1-(4-nitrophenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N2O2.BF4/c32-31(33)27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLOVFZABDXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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